((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine
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Overview
Description
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine is a chemical compound with the molecular formula C9H9ClN2O4S and a molecular weight of 276.7 g/mol It is characterized by the presence of a cyclopropylamine group attached to a sulfonyl group, which is further connected to a 4-chloro-2-nitrophenyl moiety
Preparation Methods
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenyl sulfonyl chloride intermediate. This intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyclopropylamine group can undergo oxidation to form corresponding amides or other oxidized derivatives.
Scientific Research Applications
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine can be compared with other similar compounds, such as:
((4-Chloro-2-nitrophenyl)sulfonyl)methylamine: This compound has a similar structure but with a methylamine group instead of a cyclopropylamine group. It exhibits different reactivity and biological properties.
((4-Chloro-2-nitrophenyl)sulfonyl)ethylamine: This compound contains an ethylamine group and shows variations in its chemical behavior and applications compared to this compound.
Biological Activity
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The compound features a unique cyclopropane structure combined with nitro and sulfonamide functionalities. This specific configuration may contribute to distinct reactivity and biological properties compared to other similar compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Key points include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell division, leading to anticancer effects.
- Reactive Intermediates : The reduction of the nitro group can form reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions.
Case Study: Anticancer Activity
A study evaluated the cytotoxic potential of this compound against various human cancer cell lines using the MTT assay. The results showed significant inhibition of cell proliferation, particularly in breast (BT-474) and cervical (HeLa) cancer cells.
- IC50 Values :
- BT-474: 0.99 µM
- HeLa: 1.6 µM
This data underscores the potential of this compound as a lead for further development in cancer therapeutics.
Research Applications
The compound has several applications in scientific research:
- Pharmaceutical Development : It serves as a building block in synthesizing more complex molecules for drug development.
- Agrochemicals : Its unique properties make it suitable for developing specialty chemicals and agrochemicals.
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4S/c10-6-1-4-9(8(5-6)12(13)14)17(15,16)11-7-2-3-7/h1,4-5,7,11H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSCGDVEQXZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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